molecular formula C20H18N4O2 B3010888 N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide CAS No. 866142-92-9

N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide

Cat. No. B3010888
CAS RN: 866142-92-9
M. Wt: 346.39
InChI Key: LUBKHYBKYDWRHI-UHFFFAOYSA-N
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Description

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Synthesis Techniques

  • The synthesis of 5H-chromeno[4,3-d]pyrimidine derivatives involves novel approaches, including water-promoted, one-pot reactions, and domino reactions. These techniques allow for the production of fluorescent chromenopyrimidine derivatives, contributing to advancements in synthetic chemistry (Zonouzi et al., 2013).

  • Innovative catalyst-free methods have been developed for synthesizing diverse 5H-chromeno[4,3-d]pyrimidine derivatives. These methods emphasize eco-friendliness and efficiency, showcasing significant progress in green chemistry (Brahmachari & Nayek, 2017).

Antimicrobial and Antitubercular Properties

  • Some 5H-chromeno[4,3-d]pyrimidine derivatives exhibit notable antimicrobial and antitubercular activities. This is particularly evident in compounds synthesized from 4H-chromene derivatives, indicating potential applications in combating infectious diseases (Kamdar et al., 2011).

  • The antimicrobial properties of certain chromenopyrimidine derivatives have been confirmed through studies, showing inhibitory effects against cultures of Candida albicans and Staphylococcus aureus. This suggests their potential as novel antimicrobial agents (Yunnikova et al., 2013).

Anticancer Applications

  • Chromenopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown cytotoxicity against hepatocellular carcinoma cell lines, highlighting their potential in cancer research and treatment (Sherif & Yossef, 2013).

  • Advanced molecular docking studies of chromenopyrimidine derivatives have been conducted to assess their potential as antiproliferative agents. These studies suggest their efficacy against various cancer proteins, indicating a promising direction for developing new cancer treatments (Ç. Yavuz et al., 2021).

Analgesic and Anti-Inflammatory Properties

  • Some chromenopyrimidine derivatives have been identified as effective analgesic agents in mouse pain models. These findings open up avenues for their use in pain management and the development of new analgesic drugs (Bonacorso et al., 2017).

  • A study focusing on 5H[1]benzopyrano[4,3-d]pyrimidin-5-amines revealed their antiplatelet and analgesic activities without gastric toxicity. This indicates their potential as safer alternatives in the treatment of pain and inflammation (Bruno et al., 2002).

properties

IUPAC Name

N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-6-8-15(9-7-14)11-26-23-13-22-20-21-10-16-12-25-18-5-3-2-4-17(18)19(16)24-20/h2-10,13H,11-12H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBKHYBKYDWRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CONC=NC2=NC=C3COC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CON/C=N/C2=NC=C3COC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-methylphenyl)methoxy]methanimidamide

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